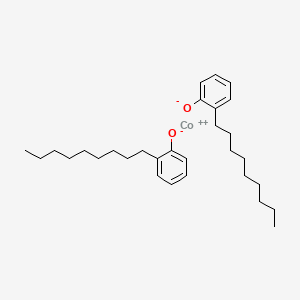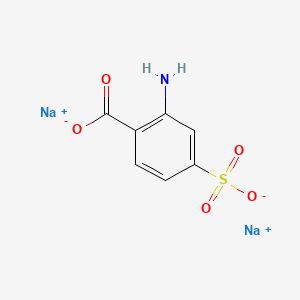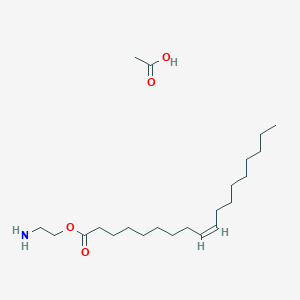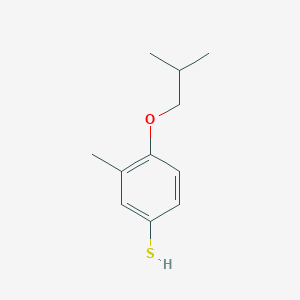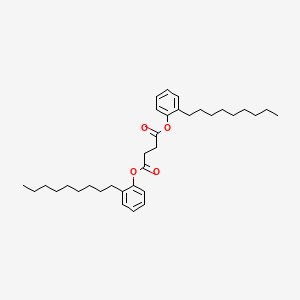
Bis(nonylphenyl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(nonylphenyl) succinate: is an organic compound with the molecular formula C34H50O4 . It is a derivative of succinic acid, where two nonylphenyl groups are attached to the succinate backbone. This compound is known for its unique chemical properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of succinic acid and nonylphenol into the reactor, along with the catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete conversion of the reactants. The product is then separated and purified using techniques such as distillation, filtration, and crystallization.
化学反応の分析
Types of Reactions: Bis(nonylphenyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Nonylphenyl carboxylic acids.
Reduction: Nonylphenyl alcohols.
Substitution: Various substituted nonylphenyl derivatives.
科学的研究の応用
Chemistry: Bis(nonylphenyl) succinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other specialty chemicals.
Biology: In biological research, this compound is used as a model compound to study the interactions of esters with biological molecules. It is also used in the development of bio-based materials and biodegradable polymers.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. It is also being investigated for its potential use in the development of new therapeutic agents.
Industry: this compound is used as a plasticizer in the production of flexible plastics and as a lubricant additive in the formulation of high-performance lubricants. It is also used in the manufacture of coatings, adhesives, and sealants.
作用機序
The mechanism of action of bis(nonylphenyl) succinate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also modulate the properties of cell membranes, affecting the transport of molecules across the membrane. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- Bis(2-ethylhexyl) succinate
- Bis(4-tert-butylphenyl) succinate
- Bis(2,4-di-tert-butylphenyl) succinate
Comparison: Bis(nonylphenyl) succinate is unique due to the presence of nonylphenyl groups, which impart specific chemical and physical properties. Compared to other similar compounds, this compound exhibits higher thermal stability and better compatibility with various polymers and resins. Its unique structure also allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
93982-13-9 |
|---|---|
分子式 |
C34H50O4 |
分子量 |
522.8 g/mol |
IUPAC名 |
bis(2-nonylphenyl) butanedioate |
InChI |
InChI=1S/C34H50O4/c1-3-5-7-9-11-13-15-21-29-23-17-19-25-31(29)37-33(35)27-28-34(36)38-32-26-20-18-24-30(32)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3 |
InChIキー |
YXNPFNPHSYKAFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)OC2=CC=CC=C2CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


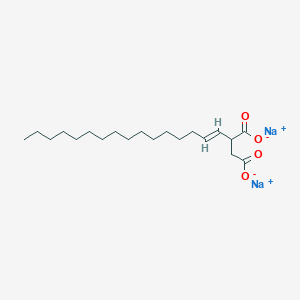
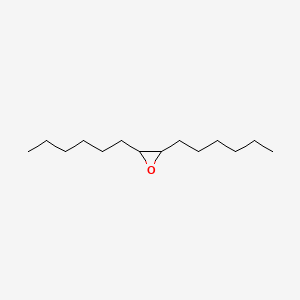
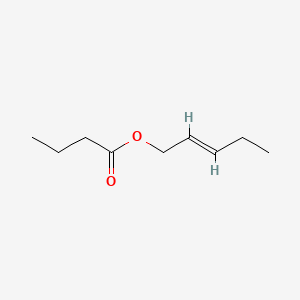
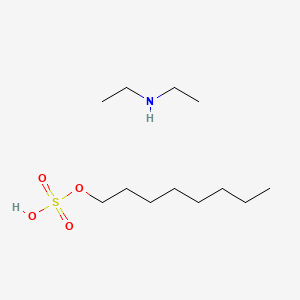

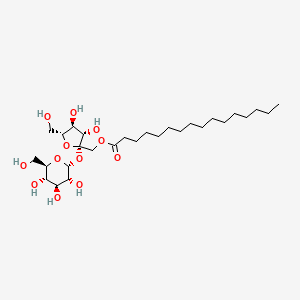
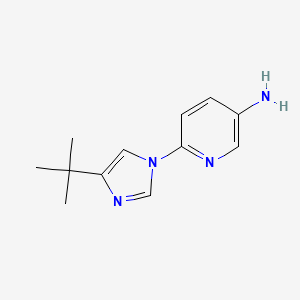
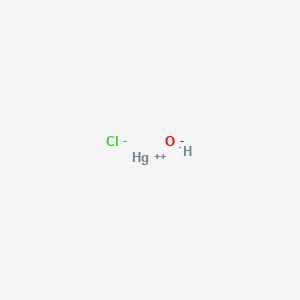
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
